Methyl 1-[6-(trifluoromethyl)-3-pyridyl]cyclopropanecarboxylate Methyl 1-[6-(trifluoromethyl)-3-pyridyl]cyclopropanecarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15736763
InChI: InChI=1S/C11H10F3NO2/c1-17-9(16)10(4-5-10)7-2-3-8(15-6-7)11(12,13)14/h2-3,6H,4-5H2,1H3
SMILES:
Molecular Formula: C11H10F3NO2
Molecular Weight: 245.20 g/mol

Methyl 1-[6-(trifluoromethyl)-3-pyridyl]cyclopropanecarboxylate

CAS No.:

Cat. No.: VC15736763

Molecular Formula: C11H10F3NO2

Molecular Weight: 245.20 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-[6-(trifluoromethyl)-3-pyridyl]cyclopropanecarboxylate -

Specification

Molecular Formula C11H10F3NO2
Molecular Weight 245.20 g/mol
IUPAC Name methyl 1-[6-(trifluoromethyl)pyridin-3-yl]cyclopropane-1-carboxylate
Standard InChI InChI=1S/C11H10F3NO2/c1-17-9(16)10(4-5-10)7-2-3-8(15-6-7)11(12,13)14/h2-3,6H,4-5H2,1H3
Standard InChI Key OQFZPZCYJSQGKU-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1(CC1)C2=CN=C(C=C2)C(F)(F)F

Introduction

Structural and Chemical Identity

Molecular Architecture

Methyl 1-[6-(trifluoromethyl)-3-pyridyl]cyclopropanecarboxylate features a cyclopropane ring directly attached to a pyridine heterocycle at the 3-position, with a trifluoromethyl (-CF₃) group at the pyridine’s 6-position and a methyl ester (-COOCH₃) at the cyclopropane’s 1-position (Figure 1). The molecular formula is C₁₁H₁₀F₃NO₂, with a molar mass of 245.2 g/mol . The cyclopropane ring introduces significant ring strain, while the -CF₃ group enhances lipophilicity and metabolic stability, making the compound valuable in medicinal chemistry .

Table 1: Key Identifiers and Properties

PropertyValueSource
CAS Number2119721-57-0
Molecular FormulaC₁₁H₁₀F₃NO₂
Molecular Weight245.2 g/mol
Purity≥97%
SynonymsMethyl 1-(6-(trifluoromethyl)pyridin-3-yl)cyclopropane-1-carboxylate; Starbld0036004

Synthesis and Manufacturing

Catalytic Cyclopropanation Routes

A prominent synthesis route involves iron-catalyzed carbene transfer reactions. Deng et al. (2019) demonstrated that bis(imino)pyridine iron complexes, such as (iPrPDI)Fe(CH₃CN)₂₂, efficiently catalyze cyclopropanation using diazo compounds and styrenes . For example, reacting methyl diazoacetate with 3-(trifluoromethyl)pyridine derivatives under nitrogen atmosphere yields the target compound with diastereomeric ratios >20:1 . Key steps include:

  • Diazo Compound Activation: The iron catalyst coordinates to the diazo group, facilitating carbene transfer.

  • Cyclopropane Ring Formation: Stereoselective [2+1] cycloaddition between the carbene and alkene moiety of the pyridine derivative.

  • Workup: Purification via ethyl acetate (EtOAc) extraction, drying over anhydrous Na₂SO₄, and concentration under reduced pressure .

Table 2: Representative Synthetic Conditions

ParameterValueSource
Catalyst(iPrPDI)Fe(CH₃CN)₂
SolventToluene/THF
Temperature0°C to RT
Yield58–91%
Diastereomeric Ratio>20:1

Alternative Methods

Patent literature describes palladium-mediated cross-coupling strategies. For instance, Pd-PEPPSI-IHeptCl catalyzes Negishi-type couplings between zinc organometallics and brominated pyridine precursors . A typical procedure involves:

  • Reacting 2-propylzinc bromide with 5-bromo-3-pyridyl intermediates in toluene at 0°C .

  • Quenching with saturated NaCl and extracting with CHCl₃/IPA (3:1) .

Physicochemical Characterization

Spectroscopic Data

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

  • ¹H NMR (500 MHz, CDCl₃): δ 7.15–7.11 (m, 3H, pyridine-H), 3.68 (s, 3H, -OCH₃), 3.12 (dd, J = 9.1, 7.4 Hz, 1H, cyclopropane-H), 2.14 (dd, J = 9.1, 5.1 Hz, 1H, cyclopropane-H) .

  • ¹³C NMR (126 MHz, CDCl₃): δ 174.69 (C=O), 158.48 (pyridine-C), 132.72 (q, J = 34 Hz, -CF₃), 126.18 (cyclopropane-C), 52.68 (-OCH₃) .

Applications in Drug Discovery

Bioactive Molecule Development

The trifluoromethylpyridine moiety is a privileged scaffold in kinase inhibitors and antiviral agents. For example:

  • Anticancer Agents: Analogues with cyclopropane rings exhibit enhanced binding to ATP pockets in EGFR and BRAF kinases .

  • Antiviral Compounds: The -CF₃ group improves permeability in viral protease inhibitors targeting SARS-CoV-2 Mᵖʳᵒ .

Material Science

In coordination chemistry, the pyridyl nitrogen serves as a ligand for transition metals. Iron complexes derived from this compound show promise in photocatalysis .

Future Perspectives

Synthetic Innovations

Advances in asymmetric catalysis could enable enantioselective synthesis, expanding utility in chiral drug development .

Computational Modeling

Machine learning models predicting cyclopropane ring strain effects may optimize bioactivity in derivative compounds .

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